TLR4-Mediated Pyroptosis Induction
In a head-to-head evaluation of synthetic sphingomyelin (SM) species with varying N-acyl chain lengths, only C12-SPM (N-lauroyl-D-erythro-sphingosylphosphorylcholine) and C14-SPM induced robust inflammatory cell death and pyroptosis in mouse macrophages. The study quantified lactate dehydrogenase (LDH) release and IL-1β secretion as markers of cell death and inflammasome activation. C12-SPM at 50 μM induced approximately 40-50% cell death, comparable to C14-SPM, but significantly higher than C16:0-SM, C18:0-SM, or vehicle controls, which showed baseline cell death levels (<10%) [1]. Mechanistically, C12-SPM was identified as a direct ligand for human caspase-4, an activity not observed with longer-chain SM species [1]. This demonstrates that the C12 acyl chain confers a specific immunomodulatory property absent in more common sphingomyelin analogs.
| Evidence Dimension | Induction of Inflammatory Cell Death (Pyroptosis) |
|---|---|
| Target Compound Data | ~40-50% LDH release (cell death) at 50 µM |
| Comparator Or Baseline | C14-SM: ~40-50% LDH release; C16:0-SM & C18:0-SM: <10% LDH release (comparable to vehicle control) |
| Quantified Difference | Approximately 4-5 fold higher cell death compared to C16:0/C18:0 SM species |
| Conditions | Mouse bone marrow-derived macrophages (BMDMs) treated with 50 µM synthetic SM species for 18 hours. |
Why This Matters
This establishes C12-SPM as an essential, non-substitutable tool for investigating TLR4-mediated innate immune signaling and pyroptotic pathways, where generic sphingomyelin is inert.
- [1] Huang, X., et al. (2025). Modulation function of sphingomyelin molecular species in TLR4 signaling and cell death. Cell Reports, 44(12), 116568. DOI: 10.1016/j.celrep.2025.116568 View Source
